Trimethyl-beta-cyclodextrin Trimethyl-beta-cyclodextrin
Brand Name: Vulcanchem
CAS No.: 55216-11-0
VCID: VC0025662
InChI: InChI=1S/C63H112O35/c1-64-22-29-36-43(71-8)50(78-15)57(85-29)93-37-30(23-65-2)87-59(52(80-17)44(37)72-9)95-39-32(25-67-4)89-61(54(82-19)46(39)74-11)97-41-34(27-69-6)91-63(56(84-21)48(41)76-13)98-42-35(28-70-7)90-62(55(83-20)49(42)77-14)96-40-33(26-68-5)88-60(53(81-18)47(40)75-12)94-38-31(24-66-3)86-58(92-36)51(79-16)45(38)73-10/h29-63H,22-28H2,1-21H3/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43+,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-/m1/s1
SMILES: COCC1C2C(C(C(O1)OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7C(OC(C(C7OC)OC)OC8C(OC(O2)C(C8OC)OC)COC)COC)COC)COC)COC)COC)OC)OC
Molecular Formula: C63H112O35
Molecular Weight: 1429.5 g/mol

Trimethyl-beta-cyclodextrin

CAS No.: 55216-11-0

Main Products

VCID: VC0025662

Molecular Formula: C63H112O35

Molecular Weight: 1429.5 g/mol

Trimethyl-beta-cyclodextrin - 55216-11-0

CAS No. 55216-11-0
Product Name Trimethyl-beta-cyclodextrin
Molecular Formula C63H112O35
Molecular Weight 1429.5 g/mol
IUPAC Name (1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecamethoxy-5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane
Standard InChI InChI=1S/C63H112O35/c1-64-22-29-36-43(71-8)50(78-15)57(85-29)93-37-30(23-65-2)87-59(52(80-17)44(37)72-9)95-39-32(25-67-4)89-61(54(82-19)46(39)74-11)97-41-34(27-69-6)91-63(56(84-21)48(41)76-13)98-42-35(28-70-7)90-62(55(83-20)49(42)77-14)96-40-33(26-68-5)88-60(53(81-18)47(40)75-12)94-38-31(24-66-3)86-58(92-36)51(79-16)45(38)73-10/h29-63H,22-28H2,1-21H3/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43+,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-/m1/s1
Standard InChIKey DSDAICPXUXPBCC-MWDJDSKUSA-N
Isomeric SMILES COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC)OC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC)OC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OC)OC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OC)OC)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7OC)OC)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8OC)OC)COC)COC)COC)COC)COC)COC)OC)OC
SMILES COCC1C2C(C(C(O1)OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7C(OC(C(C7OC)OC)OC8C(OC(O2)C(C8OC)OC)COC)COC)COC)COC)COC)COC)OC)OC
Canonical SMILES COCC1C2C(C(C(O1)OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7C(OC(C(C7OC)OC)OC8C(OC(O2)C(C8OC)OC)COC)COC)COC)COC)COC)COC)OC)OC
Synonyms 2,3,6-TRI-O-METHYL-BETA-CYCLODEXTRIN;HEPTAKIS(2,3,6-TRI-O-METHYL)-BETA-CYCLODEXTRIN;TRIMETHYL-BETA-CYCLODEXTRIN;heptakis(2,3,6-tri-O-methyl)-B-*cyclodextrin;Trimethyl-?cyclodextrin;HEPTAKIS(2,3,6-TRI-O-METHYL)-BETA- CYCLODEXTRIN 98+%;2,3,6-tri-o-meth
Reference 1: Schipper NG, Verhoef JC, Romeijn SG, Merkus FW. Methylated beta-cyclodextrins
are able to improve the nasal absorption of salmon calcitonin. Calcif Tissue Int.
1995 Apr;56(4):280-2. PubMed PMID: 7767838.


2: Fillet M, Hubert P, Crommen J. Enantioseparation of nonsteroidal
anti-inflammatory drugs by capillary electrophoresis using mixtures of anionic
and uncharged beta-cyclodextrins as chiral additives. Electrophoresis. 1997
Jun;18(6):1013-8. PubMed PMID: 9221892.


3: Sasmal DK, Dey S, Das DK, Bhattacharyya K. Deuterium isotope effect on
femtosecond solvation dynamics in methyl beta-cyclodextrins. J Chem Phys. 2009
Jul 28;131(4):044509. doi: 10.1063/1.3176020. PubMed PMID: 19655896.
PubChem Compound 162771
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator